molecular formula C17H20N6O2S B2907965 N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1334375-78-8

N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2907965
CAS No.: 1334375-78-8
M. Wt: 372.45
InChI Key: JQCIPIRGELUMHC-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a pyrazole group, and a pyrimidine moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring and the pyrazole group. These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiolane ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiolane ring, converting it to an alcohol.

    Substitution: The pyrazole and pyrimidine groups can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound’s potential pharmacological properties could be explored for drug development.

    Industry: It may serve as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide stands out due to its unique combination of a thiolane ring, pyrazole group, and pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c24-16(21-13-4-8-26-17(13)25)12-3-1-6-22(10-12)14-9-15(19-11-18-14)23-7-2-5-20-23/h2,5,7,9,11-13H,1,3-4,6,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCIPIRGELUMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4CCSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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